4,6-Dimethoxythieno[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxythieno[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-7-5-8(12-2)10-9-6(7)3-4-13-9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGBIVSQJWYYTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Dimethoxythieno 2,3 B Pyridine and Its Structural Analogs
De Novo Synthetic Routes to the 4,6-Dimethoxythieno[2,3-b]pyridine Core Structure
The formation of the this compound core structure is primarily achieved through multi-step synthetic sequences that build the fused ring system from either a pyridine (B92270) or a thiophene (B33073) precursor. These de novo syntheses are critical for accessing this specific substitution pattern.
Cyclization Strategies for Thieno[2,3-b]pyridine (B153569) Ring System Formation
The construction of the thieno[2,3-b]pyridine ring system is often accomplished through the annulation of a thiophene ring onto a pre-existing pyridine core or vice versa. A prevalent method involves the Thorpe-Ziegler cyclization. researchgate.net This strategy typically starts with a substituted 3-cyanopyridine-2(1H)-thione, which undergoes S-alkylation with an active methylene (B1212753) halide, followed by base-catalyzed intramolecular cyclization to form the thiophene ring. researchgate.net Various bases and reaction conditions can be employed, including potassium hydroxide (B78521) in dimethylformamide (DMF), sodium ethoxide in ethanol, or potassium carbonate in the presence of a phase-transfer catalyst. researchgate.netscielo.br
Another common approach is the Gewald reaction, which allows for the one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, a component with an active methylene group, and elemental sulfur. This can then be followed by cyclization to form the fused pyridine ring.
Cascade reactions have also been developed to streamline the synthesis of the thieno[2,3-b]pyridine scaffold. scielo.br For instance, the reaction of 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds in the presence of a base like sodium alkoxide can lead to the direct formation of the thieno[2,3-b]pyridine system in high yields and with short reaction times. scielo.br
Table 1: Comparison of Cyclization Strategies for Thieno[2,3-b]pyridine Synthesis
| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |
| Thorpe-Ziegler Cyclization | 3-Cyanopyridine-2(1H)-thiones, Active methylene halides | Base (e.g., KOH, NaOEt, K2CO3) | Versatile, well-established | Often requires multiple steps |
| Gewald Reaction | Ketone/aldehyde, Active methylene compound, Sulfur | Base (e.g., morpholine, triethylamine) | One-pot synthesis of thiophene precursor | Subsequent cyclization to pyridine needed |
| Cascade Reaction | 2-Amino-6-mercaptopyridine derivatives, α-Halogen compounds | Base (e.g., Sodium alkoxide) | Efficient, high yields, short reaction times | Substrate scope may be limited |
Introduction and Regioselective Functionalization of Dimethoxy Substituents at C-4 and C-6
The introduction of methoxy (B1213986) groups at the C-4 and C-6 positions of the thieno[2,3-b]pyridine ring is a crucial step in the synthesis of the target compound. This is often achieved through nucleophilic aromatic substitution (SNAr) reactions on appropriately activated precursors. For instance, starting from a 4,6-dichloro-substituted thieno[2,3-b]pyridine, treatment with sodium methoxide (B1231860) in a suitable solvent like methanol (B129727) or DMF can lead to the sequential or simultaneous replacement of the chloro groups with methoxy groups. researchgate.net
The regioselectivity of this functionalization is governed by the electronic properties of the heterocyclic system. The presence of the electron-withdrawing nitrogen atom in the pyridine ring activates the C-4 and C-6 positions towards nucleophilic attack. Careful control of reaction conditions, such as temperature and stoichiometry of the nucleophile, is essential to achieve the desired disubstituted product. In some cases, a step-wise introduction of the methoxy groups may be necessary to control regioselectivity, particularly if the reactivity of the two positions differs significantly.
Stereochemical Control and Diastereoselectivity in this compound Synthesis
Currently, there is limited specific information in the public domain regarding stereochemical control and diastereoselectivity in the synthesis of this compound itself, as the core aromatic structure is planar. However, if chiral centers are introduced into substituents attached to the thieno[2,3-b]pyridine core, then stereochemical considerations would become critical. For instance, in the synthesis of analogs with chiral side chains, asymmetric synthesis or chiral resolution techniques would be necessary to obtain enantiomerically pure compounds. The development of stereoselective synthetic routes would be an important area for future research, particularly for the synthesis of potential chiral drug candidates based on this scaffold.
Functional Group Interconversions and Derivatization of this compound
Once the this compound core is synthesized, further modifications can be made through functional group interconversions and derivatization. researchgate.netresearchgate.net For example, if the initial synthesis yields a derivative with other functional groups, these can be transformed into the desired methoxy groups. A common precursor is a hydroxyl group, which can be converted to a methoxy group via Williamson ether synthesis, using a base and a methylating agent like methyl iodide or dimethyl sulfate.
Derivatization of the core structure can also be performed to explore the structure-activity relationships of related compounds. For example, the thiophene or pyridine ring can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, could potentially be used, although the regioselectivity would need to be carefully controlled due to the directing effects of the existing substituents and the heteroatoms.
Application of Modern Catalytic Systems in the Synthesis of this compound
Modern catalytic systems play a crucial role in the efficient synthesis of thieno[2,3-b]pyridines. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for introducing carbon-carbon bonds at specific positions of the heterocyclic scaffold. For example, a halogenated thieno[2,3-b]pyridine can be coupled with a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) to introduce a wide range of substituents.
While direct catalytic methods for the introduction of methoxy groups are less common, catalysis is vital for the synthesis of the precursors. For instance, the formation of the initial pyridine or thiophene rings can be catalyzed by various transition metals or organocatalysts, leading to improved yields and milder reaction conditions. The use of high surface area magnesium oxide as a catalyst in the synthesis of the pyridine precursors for thieno[2,3-b]pyridines has been reported to be effective. scielo.br
Process Optimization and Scalability Considerations for this compound Production
For the large-scale production of this compound, process optimization is essential to ensure a cost-effective, safe, and environmentally friendly synthesis. Key aspects of optimization include:
Use of greener solvents and reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key principle of green chemistry.
Catalyst efficiency and recycling: The use of highly active and recyclable catalysts can significantly reduce the cost and environmental impact of the synthesis.
Flow chemistry: Continuous flow reactors can offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and easier scalability.
While specific details on the industrial-scale production of this compound are not widely available, the principles of process optimization and green chemistry would be paramount in its development. A synthetic method for a related compound, 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride, was optimized by carrying out the synthesis without isolation of intermediates, which improved productivity and reduced solvent use. researchgate.net
Sustainable and Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is an area of growing importance, aiming to reduce the environmental impact of chemical processes. While specific green chemistry protocols for this compound are not explicitly detailed, the principles can be extrapolated from the synthesis of its structural analogs.
One notable advancement is the use of visible-light-promoted reactions. For instance, the synthesis of 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines has been achieved through a visible light-promoted selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines. google.com This method utilizes blue LEDs in an oxygen atmosphere at room temperature, significantly reducing the energy consumption typically associated with synthetic transformations and adhering to the green chemistry principle of designing for energy efficiency. google.com
Another key aspect of green chemistry in this context is the development and utilization of reusable and environmentally benign catalysts. A study has reported the use of a tungstovanadophosphoric heteropoly acid (PVW) supported on acid-activated montmorillonite (B579905) (PVW/AAM) as a green catalyst for the synthesis of substituted thieno[2,3-b]pyridine derivatives. google.com This heterogeneous catalyst facilitates the reaction under solvent-free conditions, leading to high yields and allowing for easy separation and reuse for multiple reaction cycles, thereby minimizing waste and improving process efficiency. google.com
Metal-free synthetic routes are also a significant contribution to green chemistry. The synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been accomplished through a denitrogenative transformation reaction mediated by 1,2,3-triazole, avoiding the use of metal catalysts that can be costly and pose environmental and health risks. nih.gov
These examples highlight a clear trend towards more sustainable synthetic practices in the field of thieno[2,3-b]pyridine chemistry. The principles of using visible light as an energy source, employing recyclable heterogeneous catalysts, and designing metal-free reaction pathways are all directly applicable to the synthesis of this compound, paving the way for more environmentally responsible production methods.
| Green Chemistry Approach | Key Features | Relevance to this compound Synthesis |
| Visible Light-Promoted Synthesis | - Employs visible light (e.g., blue LEDs) as an energy source. google.com- Often proceeds at room temperature. google.com- Reduces energy consumption and environmental impact. google.com | Can be adapted for the cyclization step in the formation of the thiophene ring, potentially leading to a milder and more energy-efficient synthesis. |
| Heterogeneous Catalysis | - Utilizes solid-supported catalysts (e.g., PVW/AAM). google.com- Facilitates reactions under solvent-free conditions. google.com- Allows for easy catalyst recovery and reuse. google.com | A suitable heterogeneous catalyst could be developed for the annulation reaction to form the thieno[2,3-b]pyridine core, simplifying purification and reducing waste. |
| Metal-Free Synthesis | - Avoids the use of potentially toxic and expensive metal catalysts. nih.gov- Often utilizes readily available and simple reactants. nih.gov | Designing a metal-free cyclization strategy, for example, via an acid-mediated transformation, would enhance the green profile of the synthesis. |
Chemical Reactivity, Transformation, and Mechanistic Insights of 4,6 Dimethoxythieno 2,3 B Pyridine
Electrophilic and Nucleophilic Aromatic Substitution Reactions on 4,6-Dimethoxythieno[2,3-b]pyridinenih.govnih.gov
The reactivity of the thieno[2,3-b]pyridine (B153569) scaffold towards electrophilic and nucleophilic attack is a critical aspect of its chemistry. The distribution of electron density, significantly influenced by the nitrogen atom in the pyridine (B92270) ring and the sulfur atom in the thiophene (B33073) ring, dictates the preferred sites of substitution.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Conversely, the thiophene ring is typically more susceptible to electrophilic substitution. However, the presence of two activating methoxy (B1213986) groups at positions 4 and 6 on the pyridine ring enhances the electron density of the entire fused system, potentially modulating the regioselectivity of electrophilic attack. While specific studies on the electrophilic substitution of 4,6-dimethoxythieno[2,3-b]pyridine are not extensively detailed in the provided results, general principles of electrophilic substitution on related heterocyclic systems suggest that substitution would likely occur on the electron-rich thiophene ring. For instance, in other pyridoacridines, electrophilic substitution like nitration has been observed to occur on the more activated rings. nih.govresearchgate.net
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) reactions are characteristic of electron-deficient aromatic systems. nih.gov The pyridine ring, being inherently electron-deficient, is prone to nucleophilic attack, particularly at positions ortho and para to the nitrogen atom. The methoxy groups at positions 4 and 6 are potential leaving groups in nucleophilic substitution reactions, especially when activated by the ring nitrogen. Studies on related methoxypyridines have shown that methoxy groups can be displaced by various nucleophiles. ntu.edu.sgsci-hub.se The reaction of 4-X-2,6-dinitrochlorobenzenes with pyridines has been studied, indicating that the reaction proceeds via an SNAr mechanism. researchgate.net The presence of activating groups on the pyridine ring can facilitate these substitutions. nih.gov
Transition Metal-Catalyzed Cross-Coupling Reactions Involving 4,6-Dimethoxythieno[2,3-b]pyridineresearchgate.netnih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org For a molecule like this compound, these reactions would typically involve the introduction of a leaving group, such as a halogen, onto the ring system, which can then participate in coupling reactions like Suzuki, Heck, or Sonogashira reactions.
While direct studies on this compound are limited in the search results, the general applicability of these methods to (hetero)aryl halides is well-established. rsc.org For instance, N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have been synthesized, implying the use of coupling methodologies in their preparation. nih.gov Palladium-catalyzed reactions are commonly employed for such transformations. researchgate.net The synthesis of various benzoheterocycles through palladium-catalyzed migratory cyclization further underscores the versatility of these methods in constructing complex heterocyclic systems. nih.gov
Oxidation-Reduction Chemistry and Redox Properties of 4,6-Dimethoxythieno[2,3-b]pyridinenih.gov
The redox behavior of thieno[2,3-b]pyridines is influenced by the electron-rich nature of the thiophene ring and the electron-deficient pyridine ring. The presence of methoxy groups, which are electron-donating, would be expected to lower the oxidation potential of the molecule, making it more susceptible to oxidation.
Specific studies on the oxidation-reduction chemistry of this compound are not explicitly detailed. However, research on related nitroisoxazolo[4,3-b]pyridines demonstrates that the introduction of a nitro group, a strong electron-withdrawing group, renders the pyridine ring highly electrophilic and susceptible to reactions with nucleophiles and even participation in Diels-Alder reactions. nih.gov This suggests that the electronic properties of substituents have a profound impact on the redox characteristics and reactivity of the thieno[2,3-b]pyridine core.
Photochemical and Thermal Reactivity Profiles of this compound Derivatives
The photochemical and thermal reactivity of this compound derivatives would be influenced by the stability of the fused aromatic system and the nature of any substituents. Thieno[2,3-b]pyridine itself is a stable aromatic compound. The introduction of methoxy groups may influence its photostability.
Heterocyclic Ring Transformations and Rearrangements of this compound Systemsnih.govresearchgate.net
Heterocyclic ring transformations and rearrangements can occur under various conditions, often leading to the formation of new heterocyclic systems. For the this compound system, such transformations could potentially be initiated by cleavage of the thiophene or pyridine ring.
While specific examples of ring transformations for this compound are not found, the general reactivity of related heterocycles provides some insight. For instance, the reaction of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with various reagents leads to the formation of fused pyridothienopyrimidine derivatives, demonstrating the potential for the thienopyridine core to serve as a building block for more complex heterocyclic systems. researchgate.net Nucleophilic aromatic substitution reactions on pyridines can sometimes lead to ring-opening and rearrangement, although this is more common with highly activated systems or under harsh conditions. nih.gov
Acid-Base Properties and Protonation Equilibria of 4,6-Dimethoxythieno[2,3-b]pyridinenih.gov
The basicity of this compound is primarily attributed to the lone pair of electrons on the pyridine nitrogen atom. The electron-donating effect of the two methoxy groups at positions 4 and 6 would be expected to increase the electron density on the nitrogen atom, thereby increasing its basicity compared to unsubstituted thieno[2,3-b]pyridine.
Advanced Spectroscopic and Structural Elucidation of 4,6 Dimethoxythieno 2,3 B Pyridine
High-Resolution Multi-Nuclear NMR Spectroscopy for Conformational Analysis and Dynamic Processes
High-resolution multi-nuclear NMR spectroscopy is a powerful tool for elucidating the solution-state conformation and dynamic processes of thieno[2,3-b]pyridine (B153569) derivatives. Techniques such as 1H, 13C, HSQC, and HMBC NMR experiments are instrumental in assigning the chemical shifts of protons and carbons, providing a detailed map of the molecular structure. arkat-usa.org For instance, in derivatives of thieno[2,3-b]pyridine, the chemical shifts of the aromatic protons and carbons can confirm the substitution pattern and the electronic environment of the heterocyclic core.
Conformational analysis, particularly for substituted thieno[2,3-b]pyridines, can be performed using NOE (Nuclear Overhauser Effect) difference spectroscopy. This technique helps in determining the spatial proximity of different protons within the molecule, which is essential for identifying the preferred conformation in solution. arkat-usa.org In cases where multiple isomers are present and rapidly equilibrating, 2D-EXSY (Exchange Spectroscopy) NMR can verify the interconversion between these forms. exlibrisgroup.com The study of related heterocyclic systems has shown that theoretical calculations at different levels of theory, such as B3LYP and MP2, can complement experimental NMR data by predicting the relative stabilities of different conformers and the energy barriers for their interconversion. exlibrisgroup.com
Table 1: Representative 1H and 13C NMR Chemical Shifts (δ, ppm) for Thieno[2,3-b]pyridine Derivatives in DMSO-d6
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| CH3 | 2.36 | 28.5 |
| NH2 | 6.90 | - |
| Ar-H | 7.52–8.70 | 102.8 - 160.0 |
| C=O | - | 193.2 |
| Note: Data is for a representative thieno[2,3-b]pyridine derivative and not specifically for 4,6-dimethoxythieno[2,3-b]pyridine. The chemical shifts can vary depending on the specific substitution pattern. |
Single-Crystal X-ray Diffraction Analysis of this compound and its Co-Crystals/Salts
The planarity of the thieno[2,3-b]pyridine ring system is a significant feature that influences its crystal packing. mdpi.com Intermolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in the formation of the crystal lattice. mdpi.com These interactions can significantly affect the physical properties of the compound, including its melting point and solubility. mdpi.com In some cases, the disruption of these packing forces by introducing bulky substituents has been explored as a strategy to improve the solubility of these compounds. mdpi.com The analysis of crystal structures of related heterocyclic compounds has revealed various crystal systems, such as triclinic and monoclinic, and space groups like P-1 and P21. mdpi.commdpi.com
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers valuable information about the molecular structure and bonding within this compound. The vibrational modes observed in the spectra correspond to specific bond stretching and bending frequencies.
In the IR spectra of thieno[2,3-b]pyridine derivatives, characteristic bands can be assigned to different functional groups. For example, the C=C and C=N stretching vibrations of the aromatic rings, as well as the C-O-C stretching of the methoxy (B1213986) groups, would appear in specific regions of the spectrum. The presence of substituents is clearly indicated by their characteristic vibrational frequencies, such as the C=O stretch in carboxamide derivatives or the CN stretch in cyano-substituted compounds. mdpi.com Intermolecular interactions, particularly hydrogen bonding, can be identified by shifts in the vibrational frequencies of the involved functional groups, such as the N-H stretching band in amino-substituted derivatives. mdpi.com
Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Thieno[2,3-b]pyridine Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm-1) |
| N-H | Stretching | 3151-3425 |
| C-H (aromatic) | Stretching | ~3000 |
| C≡N | Stretching | ~2194 |
| C=O | Stretching | ~1666-1670 |
| C=C / C=N | Stretching | ~1569-1604 |
| Note: These are general ranges and the exact positions can vary based on the specific molecular structure and environment. |
Advanced Mass Spectrometry Techniques for Fragmentation Pathway Delineation and Isotopic Labeling Studies
Advanced mass spectrometry (MS) techniques are essential for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogs. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. mdpi.com
Tandem mass spectrometry (MS/MS) is particularly useful for studying the fragmentation patterns of ions. By isolating a parent ion and inducing its fragmentation, a characteristic spectrum of daughter ions is produced. This fragmentation pattern provides valuable structural information and can help to distinguish between isomers. arkat-usa.org For example, studies on related thieno[3',2':4,5]pyrido[2,3-d]pyridazines have shown that while some isomers exhibit poor fragmentation, subtle differences in their fragmentation patterns can be used for their differentiation. arkat-usa.org The fragmentation of the thieno[2,3-b]pyridine core would likely involve cleavages of the fused rings and the loss of substituents. For this compound, characteristic losses of methyl radicals (•CH3) or formaldehyde (B43269) (CH2O) from the methoxy groups would be expected.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if chiral derivatives exist)
Chiroptical spectroscopy, such as Electronic Circular Dichroism (ECD), is a powerful method for determining the absolute configuration of chiral molecules. While this compound itself is achiral, chiral derivatives can be synthesized by introducing a stereocenter, for example, through substitution.
For such chiral derivatives, ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms around the chiral center. By comparing the experimental ECD spectrum with theoretically calculated spectra for different stereoisomers, the absolute configuration can be unambiguously assigned. This approach has been successfully applied to other chiral heterocyclic compounds. nih.gov For instance, a study on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives demonstrated that the (R)-enantiomers exhibited different biological activity compared to their (S)-counterparts, highlighting the importance of stereochemistry. nih.gov Although direct ECD studies on chiral derivatives of this compound are not yet reported, this technique would be indispensable for the stereochemical characterization of any such future compounds.
Theoretical and Computational Chemistry of 4,6 Dimethoxythieno 2,3 B Pyridine
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental in predicting the molecular properties of heterocyclic compounds like 4,6-Dimethoxythieno[2,3-b]pyridine. These methods allow for the detailed investigation of electronic structure, which governs the molecule's behavior in chemical reactions and biological interactions.
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic energy of molecules. For thieno[2,3-b]pyridine (B153569) derivatives, DFT calculations, often using functionals like B3LYP, are employed to predict their three-dimensional structure with high accuracy. For instance, studies on related compounds like 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413) have shown that the thieno[2,3-b]pyridine ring system is nearly planar. nih.gov The planarity of the core structure is a significant feature that influences crystal packing and intermolecular interactions.
The introduction of methoxy (B1213986) groups at the 4 and 6 positions of the thieno[2,3-b]pyridine core is expected to influence the geometry and electronic distribution. The methoxy groups, being electron-donating, can affect bond lengths and angles within the pyridine (B92270) and thiophene (B33073) rings. DFT calculations would be instrumental in quantifying these structural changes and in determining the most stable conformation of the methoxy groups relative to the fused ring system.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
In the context of thieno[2,3-b]pyridine derivatives, FMO analysis helps to identify the regions of the molecule that are most likely to participate in chemical reactions. For example, in studies of N-phenylthieno[2,3-b]pyridine-2-carboxamides, the distribution of HOMO and LUMO densities indicates the sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the electron-donating methoxy groups are expected to raise the energy of the HOMO, potentially making the molecule more susceptible to oxidation and electrophilic substitution. The precise locations of the HOMO and LUMO densities would need to be determined by specific DFT calculations.
Table 1: Conceptual Reactivity Indices
| Index | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Measure of polarizability. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting intermolecular interactions, particularly hydrogen bonding and reactivity. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).
For thieno[2,3-b]pyridine derivatives, MEP analysis has been used to understand their interactions with biological targets. nih.gov In the case of this compound, the oxygen atoms of the methoxy groups and the nitrogen atom of the pyridine ring are expected to be regions of high negative electrostatic potential, making them potential hydrogen bond acceptors. The aromatic protons and other regions of the molecule would exhibit positive potential. This information is crucial for understanding how the molecule might bind to a receptor pocket. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While the core thieno[2,3-b]pyridine structure is rigid, the methoxy substituents of this compound can rotate, leading to different conformations. Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule in different environments, such as in a solvent or within a protein binding site. MD simulations provide insights into the dynamic behavior of the molecule, including the flexibility of its substituents and its interactions with surrounding molecules over time. These simulations are particularly useful for understanding how solvation affects the conformational preferences and for predicting the binding modes of the molecule to a biological target.
Computational Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These predictions, when compared with experimental data, can help to confirm the structure of a synthesized compound. DFT calculations are commonly used for this purpose. For instance, the GIAO (Gauge-Including Atomic Orbital) method is often used to calculate NMR chemical shifts. The predicted spectra for this compound would show characteristic signals for the protons and carbons of the fused ring system and the methoxy groups. Discrepancies between predicted and experimental spectra can point to specific structural or electronic features not initially considered.
Table 2: Predicted Spectroscopic Data (Hypothetical)
| Technique | Parameter | Predicted Value Range |
|---|---|---|
| 1H NMR | Chemical Shift (δ) | Aromatic protons: 7.0-8.5 ppm; Methoxy protons: 3.8-4.2 ppm |
| 13C NMR | Chemical Shift (δ) | Aromatic carbons: 110-160 ppm; Methoxy carbons: 55-60 ppm |
| IR Spectroscopy | Vibrational Frequency (cm-1) | C-O stretching: 1000-1300 cm-1; C=N stretching: 1600-1650 cm-1 |
Note: These are hypothetical values and would need to be confirmed by specific computational studies.
Mechanistic Investigations of Reactions Involving this compound via Computational Methods
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction pathway can be mapped out. For this compound, this could involve studying its synthesis, its metabolism, or its interaction with a biological target. For example, computational studies on related heterocyclic systems have been used to investigate reaction mechanisms in detail, identifying rate-limiting steps and the structures of intermediates. Such studies on this compound could provide valuable information for optimizing its synthesis or for understanding its mode of action as a potential drug candidate.
: Aromaticity and Planarity Assessments of the Fused Thieno[2,3-b]pyridine System
The fields of theoretical and computational chemistry offer powerful tools to investigate the intrinsic electronic and structural properties of molecules like this compound. Key among these properties are the planarity and aromaticity of the fused thieno[2,3-b]pyridine ring system, which are crucial determinants of its chemical behavior, reactivity, and potential applications. While specific computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from studies on the parent thieno[2,3-b]pyridine system and its derivatives.
The planarity of a molecule, or lack thereof, significantly influences its stacking interactions, crystal packing, and interactions with biological targets. The thieno[2,3-b]pyridine core, being a fused bicyclic heteroaromatic system, is expected to be largely planar. This is supported by crystallographic data of closely related derivatives. For instance, a study on 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile revealed that the thieno[2,3-b]pyridine ring system is nearly planar. The dihedral angle between the thiophene and pyridine rings in this molecule was found to be a mere 1.38(4)°. This slight deviation from perfect planarity is minimal and underscores the rigid, planar nature of the fused ring system. It is reasonable to infer that the this compound would also adopt a similarly planar conformation, as the methoxy groups are not typically bulky enough to induce significant steric hindrance that would force the rings out of planarity.
The aromaticity of the thieno[2,3-b]pyridine system is a more complex property, arising from the fusion of an electron-rich thiophene ring and an electron-deficient pyridine ring. Aromaticity is a critical concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Several computational indices are employed to quantify aromaticity, with the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) being among the most widely used.
The HOMA index is a geometry-based measure of aromaticity, which evaluates the deviation of bond lengths within a ring from an ideal aromatic reference. HOMA values range from 1 for a fully aromatic system (like benzene) to 0 for a non-aromatic system, with negative values indicating anti-aromaticity. For the individual parent heterocycles, pyridine and thiophene, the HOMA values are generally high, indicating significant aromatic character.
NICS is a magnetic criterion for aromaticity, calculated as the negative of the magnetic shielding at the center of a ring. Aromatic systems exhibit negative NICS values, indicating a diatropic ring current, while anti-aromatic systems have positive NICS values, and non-aromatic systems have values close to zero.
In the fused thieno[2,3-b]pyridine system, the aromaticity of each ring is influenced by the other. The electron-donating nature of the sulfur atom in the thiophene ring can modulate the electron density of the fused pyridine ring, and conversely, the electron-withdrawing nature of the nitrogen atom in the pyridine ring can affect the thiophene ring.
The introduction of substituents, such as the two methoxy groups in this compound, is expected to further modulate the electronic properties and aromaticity of the fused system. Methoxy groups are strong electron-donating groups through resonance. Their presence at positions 4 and 6 on the pyridine ring would increase the electron density of this ring, potentially enhancing its aromatic character. The precise quantitative effect on the HOMA and NICS values for each ring in this compound would require specific computational calculations. However, based on general principles of substituent effects on aromaticity, it is anticipated that the electron-donating methoxy groups would lead to a more electron-rich and potentially more stabilized π-system across the entire thieno[2,3-b]pyridine core.
Below are interactive tables summarizing the key concepts and data related to the planarity and aromaticity assessment of the thieno[2,3-b]pyridine system.
Table 1: Planarity Data for a Thieno[2,3-b]pyridine Derivative
| Compound | Dihedral Angle between Fused Rings | Conclusion on Planarity |
| 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile | 1.38(4)° | Nearly Planar |
Table 2: Common Aromaticity Indices and Their Interpretation
| Aromaticity Index | Basis of Calculation | Interpretation for Aromatic Systems | Interpretation for Anti-Aromatic Systems | Interpretation for Non-Aromatic Systems |
| HOMA | Bond Lengths | Value approaches 1 | Negative Value | Value approaches 0 |
| NICS | Magnetic Shielding | Negative Value | Positive Value | Value near 0 |
Structure Activity Relationship Sar and Mechanistic Biological Investigations of 4,6 Dimethoxythieno 2,3 B Pyridine Analogs
In Vitro Ligand-Target Binding Assays and Enzyme Inhibition Profiles (Mechanistic Focus)
Analogs of 4,6-dimethoxythieno[2,3-b]pyridine have been the subject of various in vitro studies to determine their binding affinities and inhibitory effects on different enzymes. These assays are crucial for understanding the molecular mechanisms underlying their biological activities.
Thieno[2,3-b]pyridine (B153569) derivatives have been identified as inhibitors of several kinases. For instance, a series of these compounds were screened for their ability to inhibit eukaryotic elongation factor-2 kinase (eEF2-K), an enzyme involved in protein synthesis. nih.gov Modifications around the core structure, particularly the fusion of a ring adjacent to the nitrogen on the thienopyridine core, were found to be critical for activity. nih.gov One of the most potent compounds in this series demonstrated an IC₅₀ of 170 nM against eEF2-K in vitro. nih.gov
Another study focused on the design of thieno[2,3-b]pyridine derivatives as inhibitors of PIM-1 kinase, a proto-oncogene involved in cell survival and proliferation. Several analogs exhibited significant inhibitory activity, with the most potent compound showing an IC₅₀ of 0.019 µM. nih.gov The inhibitory concentrations for other active compounds in this series ranged from 0.044 µM to 0.479 µM. nih.gov
Furthermore, certain thieno[2,3-b]pyridine analogs have been investigated as inhibitors of hepatic gluconeogenesis. A hit compound, referred to as DMT, with a thienopyridine core, was identified with an IC₅₀ of 33.8 μM in a cell-based screening. nih.govresearchgate.net Subsequent SAR studies led to the discovery of more potent inhibitors, with IC₅₀ values of 16.8 μM and 12.3 μM for the inhibition of hepatic glucose production. nih.govresearchgate.net
The table below summarizes the in vitro inhibitory activities of selected thieno[2,3-b]pyridine analogs against various enzymes.
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| Compound 34 | eEF2-K | 0.170 |
| Compound 8d | PIM-1 Kinase | 0.019 |
| Compound 5b | PIM-1 Kinase | 0.044 |
| Compound 15e | PIM-1 Kinase | 0.083 |
| Compound 10c | PIM-1 Kinase | 0.128 |
| Compound 13h | PIM-1 Kinase | 0.479 |
| DMT | Hepatic Gluconeogenesis | 33.8 |
| Compound 8e | Hepatic Gluconeogenesis | 16.8 |
| Compound 9d | Hepatic Gluconeogenesis | 12.3 |
Molecular Docking and Computational Modeling of this compound Interactions with Biological Macromolecules
Molecular docking and computational modeling have been instrumental in elucidating the binding modes of this compound analogs with their biological targets. These studies provide insights into the specific interactions that contribute to their inhibitory activity.
In the context of PIM-1 kinase inhibition, docking studies of the most active thieno[2,3-b]pyridine derivatives were consistent with their in vitro activities. nih.gov These computational models help to visualize how the ligands fit into the active site of the kinase, guiding the design of more potent inhibitors.
For analogs designed as Forkhead Box M1 (FOXM1) inhibitors, molecular docking revealed key interactions. For example, in one analog, the thieno[2,3-b]pyridine ring was found to form a π–H bond with the sidechain of Val296 and a conventional sulfur–hydrogen bond with the backbone of Leu289. nih.gov The electronic properties of substituents on the phenyl ring were shown to influence the binding mode. nih.gov
Docking studies of thieno[2,3-b]pyridines with phosphoinositide-specific phospholipase C (PI-PLC) have also been performed. These models indicated that the side chains of amino acids such as His356, Glu341, Arg549, and Lys438 are involved in hydrogen bonding with the ligands. nih.gov Additionally, a lipophilic pocket in the enzyme was found to be occupied by the phenyl carboxamide moiety of the inhibitors. nih.gov
A docking study of a thieno[2,3-b]pyridine derivative with the A2A adenosine (B11128) receptor (A₂AAR) predicted a binding mode where the thieno[2,3-b]pyridine moiety is positioned between the side chains of Glu17, Arg21, and Lys60. nih.gov The amino group of the ligand was predicted to form a hydrogen bond with the side chain of Glu17, and the amide NH moiety formed a hydrogen bond with the Cys12 side chain. nih.gov
Mechanistic Elucidation of Cellular Pathways and Signaling Cascades Modulated by this compound
Investigations into the cellular effects of this compound analogs have revealed their ability to modulate various signaling pathways.
One study found that a thieno[2,3-b]pyridine derivative, FDI-6, disrupts the FOXM1 transcriptional program. nih.gov Analogs of FDI-6 were shown to decrease the expression of FOXM1 in a triple-negative breast cancer cell line. nih.gov
In the context of hepatic gluconeogenesis inhibition, a potent analog was found to reduce the mRNA transcription level of gluconeogenic genes, including glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.gov This indicates that the compound's mechanism of action involves the downregulation of key enzymes in the glucose production pathway.
Furthermore, a novel thieno[2,3-b]pyridine anticancer compound was reported to lower the cancer stem cell fraction by inducing a shift from lipid to glucose metabolism. nih.gov
Design and Synthesis of Chemically Diverse this compound Analogs for SAR Exploration
The synthesis of diverse analogs of this compound is fundamental to exploring their structure-activity relationships. Various synthetic strategies have been employed to introduce a wide range of substituents onto the thieno[2,3-b]pyridine core.
One common synthetic approach involves the use of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile as a starting material. researchgate.net This intermediate can undergo condensation reactions with various aldehydes and subsequent alkylation and cyclization to yield a variety of thieno[2,3-b]pyridine derivatives. researchgate.net
Another strategy starts with 3-aminothienopyridine derivatives, which can be treated with reagents like aryl isothiocyanates, maleic anhydride, or cyclopentanone (B42830) to afford substituted thienopyridine compounds. ekb.eg
The synthesis of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives has also been reported, where different electron-withdrawing and electron-donating groups were introduced onto the phenyl ring to study their effect on biological activity. nih.gov
The table below showcases some of the diverse analogs that have been synthesized.
| Series | Core Structure | Key Substituents |
| Thienopyridin-4-ones | Thieno[2,3-b]pyridin-4-one | Varied substituents on the phenyl ring and at the N-7 position. nih.gov |
| N-Phenylcarboxamides | Thieno[2,3-b]pyridine | Halogens and electron-withdrawing/donating groups on the N-phenyl ring. nih.gov |
| Tetrahydrothieno[2,3-b]quinolones | 5-keto-tetrahydrothieno[2,3-b]quinolone | Phenylcarboxamide moieties with different substitutions. nih.gov |
| Pyridine (B92270) & Thienopyridine Hybrids | Pyridine and Thieno[2,3-b]pyridine | Linked to N-aryl carboxamides or (carbonylphenoxy)-N-(aryl)acetamides. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR studies have been applied to thieno[2,3-b]pyridine derivatives to develop mathematical models that correlate their chemical structures with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.
A QSAR study on thieno[2,3-d]pyrimidine-2,4-diones as monocarboxylate transporter 1 (MCT1) inhibitors revealed that the relative negative partial charge is a significant descriptor for inhibitory activity, suggesting the importance of electrostatic interactions in ligand binding. uzhnu.edu.ua
For a series of 4-arylthieno[3,2-d]pyrimidine derivatives acting as adenosine A₁ and A₂A receptor antagonists, QSAR models were developed using descriptors like dipole moment, Wiener index, and molecular area. researchgate.net These models showed good predictive ability for the antiparkinsonian activity of the studied compounds. researchgate.net
In a study of glycine (B1666218) antagonists based on the thieno[2,3-b]pyridinone scaffold, QSAR analysis demonstrated an inverse relationship between the size of the ortho-substituent on a phenyl ring at position 5 and the binding affinity. researchgate.net
High-Throughput Screening (HTS) Approaches for Identifying Biological Interactions of this compound
While specific HTS campaigns solely focused on this compound are not extensively detailed in the provided results, the initial discovery of some thieno[2,3-b]pyridine derivatives as bioactive compounds has stemmed from broader screening efforts.
For instance, a hit compound with a thienopyridine core was identified as a hepatic gluconeogenesis inhibitor through a cell-based screening of a privileged small molecule library. nih.govresearchgate.net This initial hit then served as the starting point for more focused SAR studies.
HTS assays are generally employed to screen large chemical libraries against a specific biological target. mdpi.com These assays can be based on various principles, such as inhibiting enzyme activity, competitive ligand binding, or monitoring cellular responses. mdpi.com The identification of thieno[2,3-b]pyridines as inhibitors of targets like eEF2-K and PIM-1 kinase likely originated from such screening campaigns, which then led to dedicated medicinal chemistry efforts to optimize their potency and selectivity. nih.govnih.gov
Advanced Materials Science Applications and Functional Explorations of 4,6 Dimethoxythieno 2,3 B Pyridine
Photophysical Properties and Luminescence Characteristics of 4,6-Dimethoxythieno[2,3-b]pyridine
The photophysical properties of thieno[2,3-b]pyridine (B153569) derivatives are of great interest due to their potential for creating novel luminescent materials. While specific data for this compound is not prominent in published literature, the characteristics can be inferred from studies on the core structure and its derivatives. The thieno[2,3-b]pyridine system is known to possess interesting photophysical properties. researchgate.net The fusion of the thiophene (B33073) and pyridine (B92270) rings creates a conjugated system that can absorb and emit light, with the specific wavelengths being highly dependent on the substituents attached to the core.
The electron-donating nature of the two methoxy (B1213986) groups in this compound would likely lead to a bathochromic (red) shift in both the absorption and emission spectra compared to the unsubstituted parent compound. This is because electron-donating groups tend to raise the energy of the Highest Occupied Molecular Orbital (HOMO) more than the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the HOMO-LUMO energy gap.
Studies on related heterocyclic systems demonstrate the profound impact of substituents on luminescence. For example, the fluorescence properties of dyes can be strongly influenced by solvent polarity, a phenomenon known as solvatochromism. nih.gov It is plausible that this compound could exhibit similar behavior, with its emission characteristics changing in different solvent environments. Furthermore, some thieno[2,3-b]pyridine derivatives have been noted for their pronounced fluorescence, suggesting the scaffold is a promising fluorophore. researchgate.net
The structural rigidity of the fused thieno[2,3-b]pyridine core is beneficial for luminescence, as it helps to minimize non-radiative decay pathways that can quench fluorescence. The near-planar geometry observed in crystal structures of related derivatives, such as 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile (B390413), supports the potential for high fluorescence quantum yields. nih.gov
Table 1: Inferred Photophysical Characteristics of this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Absorption | UV-Visible Region | Based on the conjugated π-system of the thieno[2,3-b]pyridine core. |
| Emission | Potential for visible luminescence | The fused aromatic system is a known fluorophore. researchgate.net |
| Substituent Effect | Red-shift in λmax (abs/em) | Electron-donating methoxy groups reduce the HOMO-LUMO gap. |
| Quantum Yield | Potentially moderate to high | Rigid, planar structure minimizes non-radiative decay. nih.gov |
| Solvatochromism | Likely | The polarity of the molecule would lead to sensitivity to solvent environment. nih.gov |
Integration of this compound into Organic Electronic Materials (e.g., OLEDs, OFETs)
The thieno[2,3-b]pyridine scaffold is a promising building block for organic electronic materials due to its bipolar nature—possessing both electron-rich (thiophene) and electron-deficient (pyridine) moieties. This intrinsic property is advantageous for creating materials that can transport both holes and electrons, a key requirement for efficient organic light-emitting diodes (OLEDs) and ambipolar organic field-effect transistors (OFETs). mit.eduresearchgate.netnih.gov
For OFETs , the charge transport characteristics are critical. The planarity of the thieno[2,3-b]pyridine core allows for efficient π-π stacking in the solid state, which is crucial for charge hopping between molecules. mit.edunih.gov Thieno[2,3-b]pyridine-flanked diketopyrrolopyrrole polymers have been investigated as n-type semiconductors for OFETs, demonstrating the utility of this scaffold in facilitating electron transport. nih.gov The electronic properties of this compound, modulated by the methoxy groups, could be fine-tuned to favor either hole (p-type) or electron (n-type) transport, or even achieve ambipolar behavior, making it a versatile candidate for OFET applications.
Table 2: Potential Roles of this compound in Organic Electronics
| Application | Potential Role | Key Structural Features |
|---|---|---|
| OLEDs | Bipolar host material, Emitter | Electron-deficient pyridine for electron injection; Electron-donating groups to tune HOMO/LUMO levels and emission color. nih.govrsc.org |
| OFETs | Active semiconductor layer (p-type, n-type, or ambipolar) | Planar core for efficient π-stacking; Tunable electronics via methoxy groups for controlled charge transport. nih.govnih.gov |
Role as a Ligand in Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The thieno[2,3-b]pyridine scaffold possesses distinct coordination sites, primarily the lone pair of electrons on the pyridine nitrogen atom, making it an excellent candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are ubiquitous ligands in the synthesis of coordination compounds and metal-organic frameworks (MOFs) due to their predictable and stable coordination with a wide variety of metal ions. rsc.orgrsc.org The nitrogen atom acts as a Lewis base, forming coordinate bonds with metal centers.
The use of pyridine-containing ligands is a well-established strategy for constructing MOFs with diverse topologies and functions. researchgate.netresearchgate.net For instance, pyridine-based linkers have been used to create 2D and 3D MOFs with applications in catalysis and gas storage. rsc.orgrsc.org The thieno[2,3-b]pyridine ligand could be employed to build novel MOFs where the fused ring system adds rigidity and specific electronic properties to the framework. The sulfur atom in the thiophene ring could also potentially act as a softer coordination site for certain metals, allowing for more complex or multi-metallic structures.
While no MOFs have been explicitly reported using this compound, its derivatives have been widely studied as ligands. nih.govnih.govnih.gov The methoxy groups on the this compound molecule could influence the resulting framework's properties in several ways. They could sterically direct the self-assembly process, leading to unique network topologies. Electronically, they would increase the basicity of the pyridine nitrogen, potentially leading to stronger metal-ligand bonds. Furthermore, the oxygen atoms of the methoxy groups could offer additional weak coordination sites or participate in hydrogen bonding within the framework, adding another layer of structural control.
Development of this compound-Based Chemo-Sensors and Fluorescent Probes
The inherent fluorescence of many heterocyclic systems makes them ideal platforms for the development of chemosensors and fluorescent probes. The principle behind a fluorescent sensor is that the binding of a specific analyte (like a metal ion or a small molecule) to the sensor molecule causes a detectable change in its fluorescence properties, such as intensity (quenching or enhancement) or emission wavelength. nih.gov
Pyridine-based structures are frequently used in the design of fluorescent chemosensors. nih.govdntb.gov.ua The pyridine nitrogen can act as a binding site for metal ions, and this interaction can perturb the electronic structure of the fluorophore, leading to a change in its emission. For example, a dithieno[2,3-b]pyridine-fused BODIPY has been developed as a fluorescent probe for the specific recognition of Cu²⁺ ions. researchgate.net
Given the potential luminescence of the thieno[2,3-b]pyridine core, this compound could serve as the signaling unit in a fluorescent sensor. The pyridine nitrogen provides a built-in binding site for cations. The electron-donating methoxy groups would likely enhance the molecule's fluorescence quantum yield, making it a more sensitive probe. By attaching other specific recognition moieties to the thieno[2,3-b]pyridine scaffold, sensors for a wide range of analytes could be designed. The change in the local chemical environment upon analyte binding would modulate the intramolecular charge transfer (ICT) character of the molecule, resulting in a clear optical signal.
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The ability of molecules to self-assemble into well-ordered, larger structures is fundamental to creating functional nanomaterials. The this compound molecule has several features that make it a promising candidate for supramolecular assembly.
The flat, aromatic nature of the fused thieno[2,3-b]pyridine core is ideal for π-π stacking interactions. Crystal structures of related thieno[2,3-b]pyridine derivatives have shown that these molecules can pack into layered structures through such interactions. nih.gov This stacking is critical for charge transport in organic electronics and can be exploited to create self-assembled nanowires or films.
Furthermore, while the core itself lacks classical hydrogen bond donors, functional groups can be introduced. More importantly, the pyridine nitrogen and the methoxy oxygen atoms can act as hydrogen bond acceptors. In the presence of suitable partner molecules (guests or co-formers), this compound could form extended hydrogen-bonded networks or co-crystals. The interplay between π-π stacking and hydrogen bonding would allow for precise control over the final supramolecular architecture. The isomeric thieno[3,2-b]thiophene (B52689) scaffold has been used to create metallo-supramolecular polymers through coordination-driven self-assembly, highlighting the potential of these fused thiophene systems in creating complex, functional architectures. nih.gov
Future Research Directions and Emerging Paradigms for 4,6 Dimethoxythieno 2,3 B Pyridine
Exploration of Novel Synthetic Pathways and Advanced Derivatization Strategies
The continued exploration of the therapeutic potential of 4,6-Dimethoxythieno[2,3-b]pyridine hinges on the development of efficient and versatile synthetic methodologies. Future research will likely move beyond traditional multi-step syntheses towards more innovative and streamlined approaches.
Novel Synthetic Pathways: One-pot cascade reactions, such as the Thorpe–Ziegler reaction starting from 3-cyanopyridine-2(1H)-thiones and α-chloroacetanilides, represent a key area for optimization. sciforum.net Green chemistry principles are also being integrated, with studies focusing on the use of reusable, solid acid catalysts like tungstovanadophosphoric heteropoly acid supported on activated montmorillonite (B579905) (PVW/AAM) to synthesize thieno[2,3-b]pyridine (B153569) derivatives under solvent-free conditions, achieving excellent yields and catalyst reusability. researchgate.net Furthermore, novel strategies such as the 1,2,3-triazole-mediated metal-free denitrogenative transformation offer new routes to access the core thienopyridine skeleton under mild conditions. nih.gov
Advanced Derivatization Strategies: To fine-tune biological activity and improve pharmacokinetic properties, advanced derivatization of the this compound core is essential. This includes:
Palladium-catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are being employed to introduce diverse (hetero)aryl groups onto the thienopyridine scaffold, creating libraries of novel compounds for biological screening. mdpi.com
Functionalization of Substituents: Modifying existing groups, such as the acylation of a 3-amino group or creating prodrug-like esters and carbonates, can enhance solubility and bioavailability by disrupting the planar structure that often leads to poor solubility due to strong intermolecular packing. sciforum.netmdpi.com
Oxidative Dimerization: Unconventional reactions, such as the noncatalyzed, regio- and stereoselective hypochlorite oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, can lead to complex polyheterocyclic structures with unique biological profiles. nih.govacs.org
| Synthetic Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Thorpe–Ziegler Cascade Reaction | 3-cyanopyridine-2(1H)-thiones, α-chloroacetanilides, Strong Base | One-pot synthesis of 3-aminothieno[2,3-b]pyridine-2-carboxamides. | sciforum.net |
| Green Catalysis | PVW/AAM (heteropoly acid on clay) | Solvent-free, high yields (60-97%), reusable catalyst. | researchgate.net |
| Suzuki-Miyaura Cross-Coupling | Palladium catalyst, Boronic acids/esters | Introduces diverse aryl/heteroaryl substituents for SAR studies. | mdpi.com |
| Oxidative Dimerization | Sodium hypochlorite (NaOCl) | Forms complex, polyheterocyclic ensembles from simpler precursors. | nih.govacs.org |
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Properties
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new this compound derivatives. These computational tools can significantly accelerate research by predicting chemical reactivity, biological activity, and physicochemical properties, thereby reducing the reliance on time-consuming and expensive trial-and-error experimentation.
ML models, including Random Forest and deep learning algorithms, are being trained on large datasets of chemical reactions to predict outcomes with increasing accuracy. researchgate.netchemrxiv.org For instance, ML has been used to predict reaction performance in C-N cross-coupling and to forecast the regioselectivity in the functionalization of heterocycles. chemrxiv.org While some studies note that ML models can sometimes capture literature popularity trends rather than true chemical reactivity, the development of more sophisticated models using quantum mechanics (QM)-based descriptors is improving predictive power. chemrxiv.orgacs.org
Future applications for this compound include:
Reaction Outcome Prediction: Using deep learning to identify reactive sites and rank the plausibility of various reaction pathways, guiding synthetic chemists toward the most viable routes for derivatization. researchgate.net
Property Prediction: Training ML models to forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the in silico screening of virtual libraries of derivatives to prioritize candidates with favorable drug-like profiles.
Retrosynthesis: Employing transfer learning and multi-task learning approaches to improve the performance of retrosynthesis prediction models for complex heterocyclic scaffolds, aiding in the design of efficient synthetic routes for novel analogs. chemrxiv.org
Development of this compound as a Chemical Biology Tool or Probe
Beyond direct therapeutic applications, derivatives of this compound can be developed as sophisticated chemical biology tools to investigate complex biological processes. The thieno[2,3-b]pyridine scaffold has demonstrated potent activity in various disease models, particularly cancer, making its derivatives ideal candidates for probes to elucidate disease mechanisms. mdpi.com
Research has shown that specific thieno[2,3-b]pyridine compounds can:
Induce Apoptosis and Reduce Cancer Stem Cells: Certain derivatives have shown significant cytotoxicity against cervical and breast cancer cell lines, primarily by inducing apoptosis and reducing the cancer stem cell (CSC) population. nih.gov
Modulate Cellular Metabolism: Treatment with thieno[2,3-b]pyridine analogs can alter the metabolic profile of cancer cells, including changes in glycosphingolipid (GSL) expression, which is crucial for CSC phenotype and tumor recurrence. nih.govnih.gov
Inhibit Specific Enzymes: The scaffold has been used to develop inhibitors for enzymes critical to cancer progression and chemoresistance, such as tyrosyl-DNA phosphodiesterase 1 (TDP1), thereby sensitizing cancer cells to conventional chemotherapies like topotecan. nih.gov
By attaching fluorescent tags or affinity labels to a this compound core that retains its biological activity, researchers can create probes for target identification, imaging cellular processes, and understanding drug-target engagement in real-time.
| Derivative Type | Cancer Model | Observed Biological Effect | Potential as a Probe | Reference |
|---|---|---|---|---|
| (E)-3-amino-5-(3-bromophenyl)acryloyl)... | Cervical Cancer (HeLa, SiHa) | Induces apoptosis, reduces CSCs, alters GSL expression. | To study CSC biology and glycophenotype shifts. | nih.gov |
| 3-Amino-2-carboxamido derivatives | Lung Cancer (H460) | Inhibits TDP1, sensitizes cells to topotecan. | To investigate DNA repair pathways and chemoresistance. | nih.gov |
| 2-(alkoxycarbonyl)-3-anilinothieno[2,3-b]pyridines | Various human cancer cell lines | Inhibits tubulin polymerization, causes cell cycle arrest. | To study microtubule dynamics and cell division. | nih.gov |
Interdisciplinary Research Integrating this compound with Nanoscience and Biotechnology
The convergence of chemistry with nanoscience and biotechnology opens up unprecedented opportunities for this compound. This interdisciplinary approach can address major challenges in drug delivery, diagnostics, and targeted therapy.
Nanoscience Integration: Thienopyridine derivatives could be functionalized and conjugated to nanoparticles (e.g., gold nanoparticles, liposomes, or polymeric micelles). This strategy can improve the solubility of often-hydrophobic thienopyridine compounds, enhance their stability in circulation, and enable targeted delivery to specific tissues or cells, such as tumors, by leveraging the enhanced permeability and retention (EPR) effect or by attaching targeting ligands.
Biotechnology Applications: The thienopyridine scaffold can be incorporated into larger biomolecules. For example, it could be linked to antibodies to create antibody-drug conjugates (ADCs), delivering a highly potent cytotoxic agent directly to cancer cells expressing a specific surface antigen. Furthermore, its derivatives could be used in the development of biosensors, where a change in the compound's optical or electronic properties upon binding to a biological target could be used for diagnostic purposes.
Overcoming Synthetic and Methodological Challenges in Thienopyridine Chemistry
Despite significant progress, the synthesis and functionalization of the thieno[2,3-b]pyridine core still present challenges that future research must address. The planarity of the molecule often leads to poor solubility and high crystal packing energy, which can complicate both synthesis and biological testing. mdpi.com
Key methodological hurdles include:
Control of Regioselectivity: In derivatization reactions like Suzuki coupling on di-halogenated precursors, achieving selective substitution at a specific position (e.g., C-6 over C-4) can be difficult and requires careful optimization of catalysts and reaction conditions. researchgate.net
Harsh Reaction Conditions: Many cyclization reactions to form the thiophene (B33073) ring require strong bases (e.g., sodium ethoxide) or high temperatures, which may not be compatible with sensitive functional groups on the starting materials. researchgate.net
Solubility Issues: As mentioned, the planar nature of the scaffold often results in products that are difficult to handle and purify. Strategies like incorporating bulky, non-planar groups or temporary solubilizing moieties that can be cleaved later are crucial areas of investigation. mdpi.com
Future work will focus on developing milder reaction conditions, more selective catalytic systems, and innovative molecular designs that circumvent these issues, thereby facilitating the rapid and efficient synthesis of diverse libraries of this compound analogs for biological evaluation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4,6-dimethoxythieno[2,3-b]pyridine derivatives, and what critical reaction conditions should be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation or multi-step functionalization. For example, thieno[2,3-b]pyridine cores can be synthesized via cyclization of substituted pyridines with sulfur-containing precursors under acidic or thermal conditions. Key steps include:
- Use of hexamine and acetic acid for cyclization (120°C) to form the pyridine ring .
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids to introduce aryl/heteroaryl groups at specific positions .
- Optimization of reaction solvents (toluene/EtOH mixtures) and temperature (105°C) to improve yields .
Q. How should researchers handle and store this compound to ensure safety and compound stability during experiments?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact; if exposed, rinse skin with water and consult a physician .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid prolonged exposure to light .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess shelf life .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Resolve methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and aromatic protons (δ ~6.5–8.5 ppm). Use DEPT to distinguish CH/CH₂/CH₃ groups .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ with <5 ppm error) .
- 2D NMR (COSY, HSQC) : Assign positional isomers and verify substitution patterns .
- IR : Identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ if present) .
Advanced Research Questions
Q. What strategies can be employed to analyze structure-activity relationships (SAR) in this compound derivatives targeting kinase inhibition?
- Methodological Answer :
- Substituent Variation : Systematically modify groups at positions 2, 3, and 7. For example, introduce electron-withdrawing groups (NO₂) to enhance electrophilicity for covalent binding .
- Biological Assays : Test inhibition against kinases (e.g., FGFR1–3) using enzymatic assays (IC₅₀ determination) and cellular models (e.g., proliferation assays in cancer cell lines) .
- Computational Docking : Use tools like AutoDock to predict binding modes and guide rational design .
Q. How can researchers resolve contradictions in reported biological activity data for thieno[2,3-b]pyridine derivatives across different experimental models?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), compound concentrations, and incubation times. Replicate studies under identical conditions .
- Purity Analysis : Verify compound purity (>95%) via HPLC and quantify degradants (e.g., hydrolysis products) that may affect activity .
- Mechanistic Studies : Use siRNA knockdown or CRISPR to confirm target specificity if off-target effects are suspected .
Q. What computational approaches are suitable for predicting the binding affinity of this compound derivatives to therapeutic targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over time (e.g., 100 ns trajectories) to assess stability and binding energy .
- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity .
- Validation : Cross-check predictions with experimental IC₅₀ values and crystallographic data (if available) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
